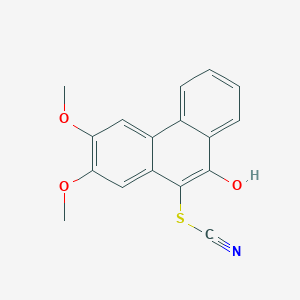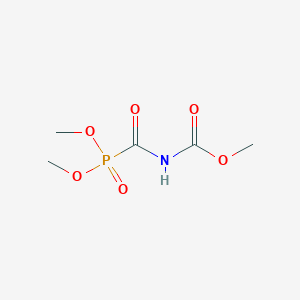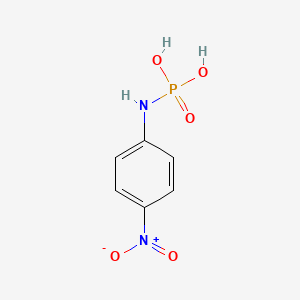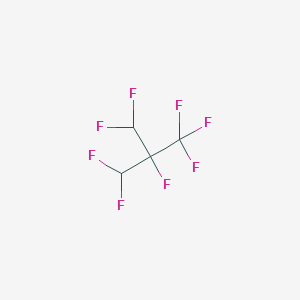
5-(Triphenylmethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Triphenylmethyl)pyridin-2(1H)-one is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The triphenylmethyl group attached to the pyridine ring adds significant steric bulk and influences the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenylmethyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with triphenylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Triphenylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Triphenylmethyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Triphenylmethyl)pyridin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized pyridine derivatives.
Mécanisme D'action
The mechanism of action of 5-(Triphenylmethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triphenylmethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound of 5-(Triphenylmethyl)pyridin-2(1H)-one, lacking the triphenylmethyl group.
Triphenylmethyl chloride: A reagent used in the synthesis of this compound.
Pyridine N-oxides: Oxidized derivatives of pyridine.
Uniqueness
This compound is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
64063-54-3 |
|---|---|
Formule moléculaire |
C24H19NO |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
5-trityl-1H-pyridin-2-one |
InChI |
InChI=1S/C24H19NO/c26-23-17-16-22(18-25-23)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,25,26) |
Clé InChI |
KCHMFBPYFYLFDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC(=O)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)



![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)

![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)


![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
